3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group and an oxadiazole ring
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters to replace the bromine atom with other groups.
Oxidation: Strong oxidizing agents can be used to modify the oxadiazole ring, although specific conditions depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can lead to different oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic properties of the oxadiazole ring and the bromophenyl group, which dictate its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Another bromophenyl derivative with applications in medicinal chemistry and materials science.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activity.
Uniqueness
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other bromophenyl derivatives. This makes it a valuable compound for specific applications in drug design and materials science.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLSVIVKRJHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429260 | |
Record name | 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160377-57-1 | |
Record name | 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160377-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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